molecular formula C11H17NOS B511060 (3-Methyl-thiophen-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine CAS No. 774554-03-9

(3-Methyl-thiophen-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine

Cat. No.: B511060
CAS No.: 774554-03-9
M. Wt: 211.33g/mol
InChI Key: KZUZUVORESWVGR-UHFFFAOYSA-N
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Description

(3-Methyl-thiophen-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine is a chemical compound of significant interest in pharmaceutical research and development, primarily valued as a versatile synthetic intermediate and building block. Its research value is derived from its unique molecular structure, which incorporates two privileged scaffolds in medicinal chemistry: a tetrahydrofuran (THF) ring and a 3-methylthiophene ring. The tetrahydrofuran moiety is a prominent structural feature in a range of FDA-approved therapeutics and bioactive molecules, known to influence a compound's pharmacokinetic properties and its ability to interact with biological targets . Concurrently, the 3-methylthiophene unit is a common heterocyclic fragment explored in drug discovery for its potential to engage in various hydrophobic and π-interactions within enzyme binding pockets. Researchers are investigating this amine derivative as a key precursor in the synthesis of more complex molecules, particularly for constructing compound libraries aimed at probing new biological pathways. Its structure suggests potential utility in developing ligands for central nervous system targets, enzyme inhibitors, or other pharmacologically active agents. This product is intended for use in strictly controlled laboratory environments. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(3-methylthiophen-2-yl)methyl]-1-(oxolan-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NOS/c1-9-4-6-14-11(9)8-12-7-10-3-2-5-13-10/h4,6,10,12H,2-3,5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUZUVORESWVGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CNCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-thiophen-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine typically involves the following steps:

  • Formation of the Thiophene Derivative: : The thiophene ring is first functionalized with a methyl group at the 3-position. This can be achieved through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.

  • Attachment of the Methylene Bridge: : The thiophene derivative is then reacted with formaldehyde and hydrogen cyanide to form a cyanomethyl intermediate. This intermediate is subsequently reduced to the corresponding amine using hydrogen gas and a palladium catalyst.

  • Formation of the Tetrahydrofuran Derivative: : Tetrahydrofuran is functionalized with a methylene group at the 2-position through a similar Friedel-Crafts alkylation process.

  • Coupling Reaction: : The thiophene and tetrahydrofuran derivatives are coupled via a nucleophilic substitution reaction, where the amine group of the thiophene derivative attacks the methylene group of the tetrahydrofuran derivative, forming the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations.

    Catalysts and Reagents: Industrial processes often use more robust catalysts and reagents to improve yield and reduce costs.

    Purification: The final product is purified using techniques like crystallization, distillation, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, forming sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the amine group, converting it to an imine or a secondary amine.

  • Substitution: : The methylene groups can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, cyanides, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Imines and secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that compounds similar to (3-Methyl-thiophen-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine exhibit anticonvulsant properties. A study focused on the synthesis of derivatives with enhanced activity against seizures, highlighting the potential of thiophene-containing compounds in developing new anticonvulsants .

GPR35 Agonism

The compound has been investigated as a potential agonist for the GPR35 receptor, which is implicated in various physiological processes. A study identified several chemical series as GPR35 agonists, suggesting that modifications to the thiophene structure could lead to compounds with improved potency and selectivity .

Multicomponent Reactions

The synthesis of this compound can be achieved through multicomponent reactions, which allow for the efficient assembly of complex molecules from simpler precursors. This approach has been shown to optimize reaction conditions significantly, leading to higher yields and purity of the desired products .

Data Tables

Compound NameEC50 (nM)Activity Type
This compoundTBDAnticonvulsant
6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid63.7 ± 4.1GPR35 Agonist

Synthesis Optimization Study

A comprehensive study was conducted on optimizing the synthesis of thiophene derivatives using high-throughput experimentation techniques. The study demonstrated that varying reaction conditions could lead to significant improvements in yield and product quality, paving the way for more efficient syntheses of compounds like this compound .

Pharmacological Screening

In a pharmacological screening involving dynamic mass redistribution assays, several compounds were tested for their ability to activate GPR35 receptors. The results indicated that modifications to the thiophene structure could enhance receptor binding affinity and agonistic activity, suggesting a promising avenue for drug development targeting this receptor .

Mechanism of Action

The mechanism of action of (3-Methyl-thiophen-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and triggering a cascade of biochemical events. For example, it may inhibit an enzyme by binding to its active site, preventing the enzyme from catalyzing its substrate.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Benzyl Analogs

Compounds where the thiophene is replaced by substituted benzyl groups exhibit distinct electronic and steric properties:

Compound Name Substituents Molecular Formula Key Features
(3-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine 3-Methylbenzyl C₁₄H₁₉NO - Benzyl group enhances hydrophobicity.
- Methyl substituent increases steric bulk.
(2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine 2-Methylbenzyl C₁₃H₁₉NO - Ortho-methyl group introduces steric hindrance.
- Lower solubility in polar solvents.
(2-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine 2-Chlorobenzyl C₁₂H₁₆ClNO - Chlorine atom enhances polarity and reactivity.
- Potential for halogen bonding in supramolecular applications.

Key Differences :

  • Aromatic vs. Non-Aromatic: Benzyl analogs lack sulfur’s electron-rich aromaticity, altering reactivity in electrophilic substitution reactions.
  • Substituent Effects : Chloro and methyl groups modulate solubility and steric interactions, impacting binding affinity in biological systems.

Heterocyclic Variants

Thiazole Derivative

The compound {4-[2,5-Dimethyl-1-(4-trifluoromethoxyphenyl)-1H-pyrrol-3-yl]thiazol-2-yl}-(tetrahydrofuran-2-yl-methyl)amine (Ev6) replaces thiophene with a thiazole ring:

  • Thiazole introduces a basic nitrogen atom, increasing hydrogen-bonding capacity .
  • The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it relevant to agrochemical design .
Pyridine Derivative

Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine (Ev18) substitutes thiophene with pyridine:

  • Pyridine is a stronger base (pKa ~5) compared to thiophene, altering solubility and coordination chemistry .
  • Potential applications in metal-organic frameworks (MOFs) due to nitrogen’s lone-pair availability.

Alkyl-Substituted Analogs

Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine (Ev19) replaces the thiophene with an isopropyl group:

  • Isopropyl drastically reduces aromaticity, increasing hydrophobicity.
  • Simplified structure may enhance synthetic accessibility for high-throughput screening .

Thiophene Derivatives with Varied Substituents

1-(3-Methylthiophen-2-yl)ethylamine (Ev20) features dual thiophene groups:

  • Ethyl linker between amine and 3-methylthiophene increases conformational flexibility.
  • Potential for π-π stacking interactions in materials science applications .

Molecular Weight and Polarity

  • The target compound (C₁₁H₁₇NOS) has a molecular weight of 211.33 g/mol, intermediate between benzyl (205.3 g/mol, Ev14) and chloro-benzyl analogs (225.72 g/mol, Ev15).
  • Tetrahydrofuran’s oxygen enhances polarity compared to purely aromatic analogs.

Biological Activity

The compound (3-Methyl-thiophen-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine is a novel chemical entity with potential biological applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C11_{11}H17_{17}NOS
  • Molecular Weight : 211.32 g/mol
  • CAS Number : 1052510-45-8
  • Hydrochloride Form : this compound hydrochloride, CAS 1052510-45-8, Molecular Weight 247.78 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of cancer research and anti-inflammatory applications. Preliminary studies indicate that it may exhibit cytotoxic effects against various cancer cell lines and has potential as an anti-inflammatory agent.

1. Anticancer Activity

Recent studies have shown that derivatives of thiophene and furan compounds can possess significant anticancer properties. For instance, compounds similar to this compound have demonstrated:

  • Cytotoxicity : The compound has shown promising results in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and U937 (leukemia) with IC50_{50} values comparable to established chemotherapeutics like doxorubicin .
Cell LineIC50_{50} Value (µM)Reference Compound
MCF-71.93Doxorubicin
U9370.48Prodigiosin

The proposed mechanisms include:

  • Induction of Apoptosis : Flow cytometry assays have indicated that the compound induces apoptosis in treated cells through the activation of caspase pathways .
  • Cell Cycle Arrest : Studies suggest that it may cause cell cycle arrest at the G1 phase, leading to reduced proliferation rates in cancer cells .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects:

1. Inhibition of Mast Cell Degranulation

Research indicates that this compound significantly inhibits mast cell degranulation, which is crucial in allergic responses and inflammation . This suggests a potential application in treating allergic conditions or inflammatory diseases.

Case Studies

Several studies have documented the efficacy of related compounds:

  • Study on Thiophene Derivatives : A study published in MDPI highlighted that thiophene derivatives exhibited enhanced cytotoxicity against leukemia cell lines compared to their parent compounds, indicating structural modifications can lead to improved biological activity .
  • Furan-Based Compounds : Research on furan derivatives has shown that they can interact with cellular pathways involved in drug metabolism, enhancing their therapeutic profiles .

Q & A

Basic Research Questions

Q. What are the most effective synthetic methodologies for (3-Methyl-thiophen-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine?

  • Methodological Answer : The compound can be synthesized via coupling reactions between thiophene and tetrahydrofuran derivatives. For example:

  • Step 1 : Prepare the thiophenemethylamine precursor (e.g., 3-methyl-thiophen-2-ylmethylamine) using reductive amination or nucleophilic substitution .
  • Step 2 : React with tetrahydrofuran-2-ylmethyl halide or aldehyde under controlled conditions (e.g., THF solvent, room temperature, 3-day reaction time) to form the secondary amine .
  • Key Parameters : Optimize stoichiometry, solvent polarity (THF or ethanol), and catalyst selection (e.g., Zn²⁺ for stabilizing intermediates) to suppress by-products .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic peaks (e.g., thiophene protons at δ 6.5–7.5 ppm, tetrahydrofuryl protons at δ 3.5–4.5 ppm) .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ matching the theoretical molecular weight (e.g., 225.3 g/mol for C₁₂H₁₉NOS) .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond connectivity .

Q. What are the recommended storage conditions and safety protocols for this compound?

  • Methodological Answer :

  • Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis of the amine group .
  • Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation. Follow hazard guidelines for amine handling, including fume hood use and immediate decontamination procedures .

Advanced Research Questions

Q. How can the reactivity of the amine group be exploited for functionalization or derivatization?

  • Methodological Answer :

  • Acylation : React with acyl chlorides (e.g., acetyl chloride) in dichloromethane with a base (e.g., Et₃N) to form amides .
  • Alkylation : Use alkyl halides (e.g., methyl iodide) under phase-transfer catalysis (e.g., TBAB) to generate tertiary amines .
  • Electrophilic Aromatic Substitution : Leverage the thiophene ring’s electron-rich nature for halogenation or nitration .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :

  • Dynamic NMR : Resolve conformational exchange broadening by variable-temperature NMR (e.g., –40°C to 80°C) .
  • DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .
  • Heteronuclear Correlation (HETCOR) : Map 1H^1H-13C^{13}C couplings to distinguish overlapping signals .

Q. What computational approaches predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., GPCRs) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes in physiological conditions .
  • QSAR Modeling : Corrogate substituent effects (e.g., methyl vs. trifluoromethyl groups) on bioactivity .

Q. How can environmental fate and ecotoxicological impacts be assessed for this compound?

  • Methodological Answer :

  • Biodegradation Studies : Use OECD 301F test to measure mineralization rates in activated sludge .
  • Aquatic Toxicity : Perform Daphnia magna LC₅₀ assays to evaluate acute toxicity (OECD 202 guidelines) .
  • Bioaccumulation : Calculate logP (e.g., using ChemAxon) to predict partitioning into lipid tissues .

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